molecular formula C19H19ClN4O B12704243 2-Amino-6-benzyl-4-phenyl-1,4,5,6-tetrahydro-7H-pyrrolo(3,4-d)pyrimidin-7-one hydrochloride CAS No. 74332-93-7

2-Amino-6-benzyl-4-phenyl-1,4,5,6-tetrahydro-7H-pyrrolo(3,4-d)pyrimidin-7-one hydrochloride

Cat. No.: B12704243
CAS No.: 74332-93-7
M. Wt: 354.8 g/mol
InChI Key: XBEMYIMWCIWDMA-UHFFFAOYSA-N
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Description

2-Amino-6-benzyl-4-phenyl-1,4,5,6-tetrahydro-7H-pyrrolo(3,4-d)pyrimidin-7-one hydrochloride is a complex organic compound with a unique structure that includes a pyrrolo-pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Properties

CAS No.

74332-93-7

Molecular Formula

C19H19ClN4O

Molecular Weight

354.8 g/mol

IUPAC Name

2-amino-6-benzyl-4-phenyl-4,5-dihydro-1H-pyrrolo[3,4-d]pyrimidin-7-one;hydrochloride

InChI

InChI=1S/C19H18N4O.ClH/c20-19-21-16(14-9-5-2-6-10-14)15-12-23(18(24)17(15)22-19)11-13-7-3-1-4-8-13;/h1-10,16H,11-12H2,(H3,20,21,22);1H

InChI Key

XBEMYIMWCIWDMA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)N1CC3=CC=CC=C3)NC(=NC2C4=CC=CC=C4)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-benzyl-4-phenyl-1,4,5,6-tetrahydro-7H-pyrrolo(3,4-d)pyrimidin-7-one hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and phenyl derivatives with a pyrrolo-pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Halogenation Reactions

The pyrrolo-pyrimidine nucleus undergoes halogenation at specific positions under controlled conditions:

  • Chlorination/Bromination : Treatment with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in chloroform at reflux (1–3 hours) introduces halogens at the 5-position of the pyrrolo[2,3-d]pyrimidine scaffold .

  • Nitration : Reaction with nitric acid in sulfuric acid at 0°C for 5–15 minutes yields 5-nitro derivatives .

Key Conditions :

ReagentSolventTemperatureTimeProduct
NCS/NBSChloroformReflux1–3 h5-Chloro/Bromo-pyrrolo-pyrimidine
HNO₃/H₂SO₄0°C5–15 min5-Nitro-pyrrolo-pyrimidine

Alkylation and Arylation

The dianion intermediate formed via N-butyllithium at -78°C reacts with alkyl/benzyl halides or aryl zinc chlorides to introduce substituents:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) at room temperature adds alkyl groups to the 5-position .

  • Arylation : Using aryl zinc chlorides introduces aryl or vinyl groups under similar conditions .

Mechanistic Insight :
Dianion formation enables nucleophilic attack at electrophilic carbon centers of halides or organometallic reagents .

Nucleophilic Substitution

The 4-chloro group in related pyrrolo-pyrimidines undergoes substitution with amines:

  • Amine Coupling : Heating 4-chloro derivatives with amines (e.g., benzylamine) in tert-butanol or DMF at 80°C for 48 hours replaces chlorine with amine groups .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to alcohols .

Example :
4-Cl-pyrrolo-pyrimidine+HNRR’tert-butanol, 80°C4-NRR’-pyrrolo-pyrimidine\text{4-Cl-pyrrolo-pyrimidine} + \text{HNRR'} \xrightarrow{\text{tert-butanol, 80°C}} \text{4-NRR'-pyrrolo-pyrimidine}

Oxidation and Reduction

  • Oxidation : Molecular oxygen converts dianion intermediates to 5-hydroxypyrrolo-pyrimidines .

  • Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces nitro or carbonyl groups, though specific data for this compound remains limited .

Applications :
Hydroxylation and nitro-group reduction enable access to diverse bioactive derivatives .

Protection/Deprotection Strategies

  • Benzyl/Tosyl Protection : Benzyl or tosyl groups are introduced via benzyl halides or tosyl chloride in the presence of bases (e.g., K₂CO₃) .

  • Deprotection : Catalytic hydrogenation or acid hydrolysis removes protecting groups sequentially .

Industrial Relevance :
These steps are critical for multi-step syntheses of kinase inhibitors and antitumor agents .

Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids modifies the phenyl substituent, though explicit examples for this compound require further validation .

Thermal and pH Stability

  • Thermal Decomposition : Prolonged heating above 120°C in chlorinated solvents (e.g., chloroform) degrades the core structure .

  • pH Sensitivity : Stability decreases under strongly acidic (pH < 3) or basic (pH > 10) conditions.

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity
    • Recent studies have highlighted the potential of 2-amino derivatives in exhibiting cytotoxic effects against various cancer cell lines. The compound has been investigated for its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Neuropharmacology
    • The compound has shown promise in modulating neurotransmitter systems, particularly as a selective ligand for serotonin receptors. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety .
  • Anti-inflammatory Properties
    • Research indicates that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This makes it a candidate for developing treatments for inflammatory diseases and conditions like arthritis .

Synthesis and Derivatives

The synthesis of 2-amino-6-benzyl-4-phenyl-1,4,5,6-tetrahydro-7H-pyrrolo(3,4-d)pyrimidin-7-one hydrochloride typically involves multi-step organic reactions that allow for the modification of its chemical structure to enhance biological activity.

Case Studies on Derivatives

Derivative NameBiological ActivityReference
2-Amino Derivative AAntitumor efficacy against breast cancer cells
2-Amino Derivative BNeuroprotective effects in animal models
2-Amino Derivative CAnti-inflammatory effects in rheumatoid arthritis models

Mechanism of Action

The mechanism of action of 2-Amino-6-benzyl-4-phenyl-1,4,5,6-tetrahydro-7H-pyrrolo(3,4-d)pyrimidin-7-one hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.

    Pyrimidine Derivatives: These compounds have a similar core structure and are widely studied for their medicinal properties.

Uniqueness

2-Amino-6-benzyl-4-phenyl-1,4,5,6-tetrahydro-7H-pyrrolo(3,4-d)pyrimidin-7-one hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Biological Activity

2-Amino-6-benzyl-4-phenyl-1,4,5,6-tetrahydro-7H-pyrrolo(3,4-d)pyrimidin-7-one hydrochloride is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolo-pyrimidine core structure, which is known for its diverse biological activities. The presence of various functional groups enhances its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrrolo-pyrimidines exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of 2-amino derivatives has been linked to their ability to inhibit key signaling pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The compound has demonstrated moderate to strong antibacterial activity against several strains of bacteria. In vitro studies have reported effectiveness against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound acts as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and urease. These inhibitory effects are significant for developing treatments for conditions like Alzheimer’s disease and urinary tract infections. The binding interactions with bovine serum albumin (BSA) indicate favorable pharmacokinetic properties, enhancing its therapeutic potential .

Case Studies and Research Findings

  • Anticancer Mechanisms : A study examining the effects of pyrrolo-pyrimidine derivatives on cancer cell lines revealed that these compounds could induce apoptosis via mitochondrial pathways. The study highlighted the role of reactive oxygen species (ROS) in mediating this effect .
  • Antimicrobial Efficacy : A comparative analysis of various synthesized pyrrolo-pyrimidine compounds showed that those with benzyl substitutions exhibited superior antibacterial activity. The structure-activity relationship (SAR) analysis indicated that the presence of electron-donating groups enhanced antimicrobial potency .
  • Enzyme Inhibition Studies : In a series of enzyme assays, 2-amino derivatives were tested for AChE inhibition. Results indicated a dose-dependent inhibition pattern, with some derivatives achieving IC50 values in the low micromolar range, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Data Tables

Biological ActivityIC50 Value (µM)Target Organism/Enzyme
Anticancer (e.g., MCF-7)1.5Human Breast Cancer Cell Line
Antibacterial (e.g., S. typhi)10Bacterial Strain
AChE Inhibition0.12Acetylcholinesterase

Q & A

Q. How can I optimize the synthesis of pyrrolo-pyrimidine derivatives like this compound?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, refluxing precursors (e.g., thiourea, benzaldehyde derivatives) in ethanol or DMF with catalytic glacial acetic acid under microwave/conventional heating improves yield and reaction time . Zeolite-supported nano-Au catalysts can enhance regioselectivity in cyclization steps . Monitor reaction progress via TLC or HPLC, and purify using recrystallization (ethanol-DMF mixtures) .
  • Key Variables : Solvent polarity, catalyst type, and temperature (e.g., microwave vs. conventional heating).

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to resolve pyrrolo-pyrimidine core protons (e.g., δ 6.5–8.5 ppm for aromatic protons) and verify substituent positions .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with a C18 column and ammonium acetate buffer (pH 6.5) is recommended for assay validation .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+^+ peaks) .

Advanced Research Questions

Q. How do I resolve contradictions in spectral data for structurally similar analogs?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., δ 2.5–3.5 ppm for tetrahydro ring protons) may arise from conformational flexibility or solvent effects. Compare data with published analogs (e.g., 3-aminopyrrole derivatives in ) and use 2D NMR (COSY, HSQC) to assign overlapping signals . For chiral centers, employ chiral HPLC or X-ray crystallography .

Q. What strategies mitigate low yields in multi-component reactions involving this scaffold?

  • Methodological Answer :
  • Reaction Design : Pre-activate intermediates (e.g., via Schiff base formation) to reduce side reactions .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, while ethanol improves solubility of hydrophobic precursors .
  • Catalytic Systems : Test Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (ZnCl2_2) to accelerate cyclization .

Q. How can I assess the biological activity of this compound in vitro?

  • Methodological Answer :
  • Antimicrobial Assays : Use broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Mechanistic Studies : Combine docking simulations (targeting kinase domains) with Western blotting to validate protein inhibition (e.g., EGFR, mTOR) .

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